3-[3-(4-Chlorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one
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Overview
Description
3-[3-(4-Chlorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, an acryloyl group, a hydroxy group, and an iodo group attached to a cycloheptatrienone ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Chlorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one typically involves multiple steps. One common method is the Claisen-Schmidt condensation reaction, where 4-chlorobenzaldehyde reacts with a suitable ketone in the presence of a base such as potassium hydroxide. The resulting product is then subjected to further reactions to introduce the iodo and hydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Chlorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The acryloyl group can be reduced to an alkyl group using reducing agents such as sodium borohydride.
Substitution: The iodo group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alkylated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[3-(4-Chlorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[3-(4-Chlorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the chlorophenyl and acryloyl groups allows it to interact with hydrophobic and electrophilic sites, respectively. The iodo group can participate in halogen bonding, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)acryloyl-2-hydroxy-2,4,6-cycloheptatrien-1-one: Lacks the iodo group, making it less versatile in halogen bonding.
3-(4-Chlorophenyl)acryloyl-2-hydroxy-7-bromo-2,4,6-cycloheptatrien-1-one: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and binding properties.
Uniqueness
The presence of the iodo group in 3-[3-(4-Chlorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one makes it unique compared to its analogs. The iodo group enhances its ability to participate in halogen bonding, increasing its binding affinity and specificity in biochemical interactions.
Properties
Molecular Formula |
C16H10ClIO3 |
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Molecular Weight |
412.60 g/mol |
IUPAC Name |
3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-2-hydroxy-7-iodocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H10ClIO3/c17-11-7-4-10(5-8-11)6-9-14(19)12-2-1-3-13(18)16(21)15(12)20/h1-9H,(H,20,21)/b9-6+ |
InChI Key |
AMYKZFLJYSLANE-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=C(C(=O)C(=C1)I)O)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=C(C(=O)C(=C1)I)O)C(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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